2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid
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Overview
Description
2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid is a useful research compound. Its molecular formula is C12H14N2O3S2 and its molecular weight is 298.38. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical Studies
Studies on the quantum chemical properties of thienopyrimidin-4-ones, including derivatives similar to the specified compound, highlight the significance of electronic structures and geometries in understanding their reactivity and interactions. For example, Mamarahmonov et al. (2014) explored the electronic structures and energy states of related compounds, providing insights into their reaction mechanisms and substituent effects (Mamarahmonov et al., 2014).
Synthesis and Properties
The synthesis and exploration of the properties of thieno[2,3-d]pyrimidines have been a focal point of research. For instance, Zadorozhny et al. (2010) reported on the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, comparing their properties with isomeric compounds and highlighting the influence of sulfur atom positioning (Zadorozhny, Turov, & Kovtunenko, 2010).
Biological Potential
Research has also delved into the biological potential of thienopyrimidine derivatives. For example, Gangjee et al. (2009) investigated thieno[2,3-d]pyrimidines as potential inhibitors of key enzymes like thymidylate synthase and dihydrofolate reductase, highlighting their potential as antitumor agents (Gangjee et al., 2009).
Antimicrobial Activity
The antimicrobial properties of thienopyrimidin-4-ylthio carboxylic acids, closely related to the compound , have been a subject of study. Vlasov et al. (2021) explored heterocyclic hybrids incorporating thieno[2,3-d]pyrimidine structures, demonstrating significant antimicrobial activities (Vlasov, Vlasova, Severina, Krolenko, Borysov, Abu Sharkh, Vlasov, & Georgiyants, 2021).
Dual Inhibitory Properties
Further research by Gangjee et al. (2008) focused on the synthesis of thieno[2,3-d]pyrimidines as dual inhibitors, revealing the potential of these compounds in inhibiting both thymidylate synthase and dihydrofolate reductase, important for cancer treatment strategies (Gangjee, Qiu, Li, & Kisliuk, 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It is known that the compound is a derivative of thieno[2,3-d]pyrimidine , which has been used as an inhibitor for TrmD isolated from Haemophilus influenzae
Properties
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-5-6(2)19-11-9(5)10(15)13-8(14-11)4-18-7(3)12(16)17/h7H,4H2,1-3H3,(H,16,17)(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKLDESMLLWUPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSC(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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